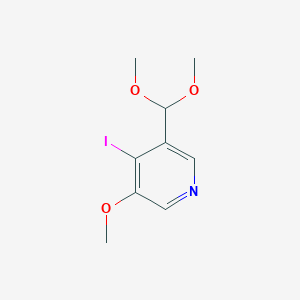

3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

説明

BenchChem offers high-quality 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(dimethoxymethyl)-4-iodo-5-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO3/c1-12-7-5-11-4-6(8(7)10)9(13-2)14-3/h4-5,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLXCTFWOVFINZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)C(OC)OC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673893 |

Source

|

| Record name | 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142191-54-5 |

Source

|

| Record name | 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Synthetic Profiling of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine: A Technical Whitepaper

Executive Summary

The development of complex pharmaceutical agents frequently relies on highly functionalized heterocyclic building blocks. 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (CAS: 1142191-54-5) is a rationally designed tri-substituted pyridine derivative [1]. Its architecture features a protected aldehyde (dimethyl acetal) at the C3 position, a heavy halogen (iodine) at the C4 position, and an electron-donating methoxy group at the C5 position. This specific substitution pattern makes it an exceptionally versatile electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) while preserving a latent formyl group for subsequent functionalization.

Chemical Identity & Physicochemical Properties

The molecular geometry of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine dictates its reactivity. The C4-iodine bond is highly polarized and weakened by the electron-withdrawing nature of the pyridine nitrogen, making it highly susceptible to oxidative addition by transition metals. Conversely, the C5-methoxy group donates electron density into the ring via resonance, modulating the overall electrophilicity of the system and directing regioselectivity during earlier synthetic steps.

Quantitative Data Summary

| Property | Value | Source / Verification |

| Chemical Name | 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine | Sigma-Aldrich [1] |

| CAS Registry Number | 1142191-54-5 | Sigma-Aldrich [1] |

| PubChem CID | 46736822 | PubChem [2] |

| Molecular Formula | C9H12INO3 | Sigma-Aldrich [1] |

| Molecular Weight | 309.10 g/mol | Sigma-Aldrich [1] |

| SMILES String | COC(OC)c1cncc(OC)c1I | Sigma-Aldrich [1] |

| InChI Key | URLXCTFWOVFINZ-UHFFFAOYSA-N | PubChem [2] |

| Physical State | Solid (Combustible) | Sigma-Aldrich [1] |

Mechanistic Pathway & Application Workflow

To understand the utility of this compound, it is essential to map its position within a broader synthetic strategy. The dimethyl acetal serves as a robust protecting group, preventing unwanted nucleophilic attack or oxidation of the C3-carbaldehyde during harsh cross-coupling conditions at the C4-iodide.

Figure 1: Synthetic integration and downstream application workflow.

Experimental Methodology: Acetal Protection Strategy

The synthesis of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine typically involves the protection of its corresponding aldehyde. The following protocol outlines a self-validating, professional laboratory methodology for this transformation, emphasizing the causality behind each operational choice.

Objective

Conversion of 4-iodo-5-methoxypyridine-3-carbaldehyde to 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine via acid-catalyzed acetalization.

Reagents and Materials

-

Substrate: 4-Iodo-5-methoxypyridine-3-carbaldehyde (1.0 equiv)

-

Solvent/Reactant: Anhydrous Methanol (MeOH) (0.2 M relative to substrate)

-

Dehydrating Agent: Trimethyl orthoformate (TMOF) (3.0 equiv)

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.05 equiv)

Step-by-Step Protocol & Mechanistic Causality

-

Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde substrate in anhydrous methanol under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical. Acetal formation is an equilibrium process; ambient moisture will drive the reaction backward toward the aldehyde.

-

-

Reagent Addition: Add trimethyl orthoformate (TMOF) in one portion, followed by the catalytic amount of pTSA.

-

Causality: TMOF acts as a chemical water scavenger. As the acetalization releases water, TMOF reacts with it to form methanol and methyl formate, effectively removing water from the system and driving the equilibrium strictly toward the product according to Le Chatelier's principle. The pTSA protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol.

-

-

Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 65°C) for 2–4 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

Validation Check: The reaction is deemed complete when the UV-active starting material spot (lower Rf due to the polar aldehyde) is entirely consumed, replaced by a new, higher Rf spot corresponding to the less polar acetal.

-

-

Quenching: Cool the reaction to room temperature and immediately quench by adding saturated aqueous sodium bicarbonate ( NaHCO3 ) solution.

-

Causality: Acetals are highly stable in basic conditions but extremely labile in acidic aqueous environments. Quenching with NaHCO3 neutralizes the pTSA catalyst before the removal of methanol or the addition of water for extraction, preventing accidental deprotection during workup.

-

-

Extraction and Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography if necessary.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46736822, 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine. Retrieved March 28, 2026, from[Link]

The Strategic Utility of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine in Advanced Organic Synthesis

Executive Summary

In the landscape of modern drug discovery and complex alkaloid total synthesis, polyfunctionalized pyridine scaffolds are invaluable. 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (CAS: 1142191-54-5) stands out as a highly specialized, trifunctional building block. This whitepaper provides an in-depth technical analysis of its structural properties, electronic logic, and self-validating experimental protocols, designed specifically for senior synthetic chemists and drug development professionals.

Structural Logic and Electronic Causality

The synthetic utility of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine[1] is derived from the orthogonal reactivity of its three distinct functional groups. Understanding the electronic and steric interplay of these groups is critical for designing successful synthetic routes.

-

The C4-Iodo Group (The Reactive Hub): Iodine is the premier leaving group for transition-metal-catalyzed cross-coupling. Compared to bromine or chlorine, the C–I bond possesses a significantly lower bond dissociation energy. This allows for oxidative addition by low-valent palladium or copper catalysts under exceptionally mild conditions, minimizing thermal degradation of the pyridine core.

-

The C5-Methoxy Group (Electronic & Steric Modulator): The methoxy substituent exerts a dual electronic effect: electron-withdrawing via induction (-I) and electron-donating via resonance (+M). At the C5 position, the +M effect dominates, slightly enriching the electron density of the pyridine ring. This enrichment stabilizes the Pd(II) oxidative addition complex. Sterically, the methoxy group shields one flank of the C4 position, forcing incoming nucleophiles to adopt specific trajectories, which is highly advantageous for controlling regioselectivity in complex couplings.

-

The C3-Dimethoxymethyl Group (The Masked Electrophile): This moiety is a dimethyl acetal—a robustly protected formyl (aldehyde) group. Free aldehydes are highly electrophilic and strictly incompatible with organometallic nucleophiles (e.g., Grignard reagents, boronic acids) as they undergo rapid nucleophilic addition. By masking the aldehyde as an acetal, the C3 position is rendered completely inert to the basic and nucleophilic conditions of cross-coupling. Once the C4 position is successfully functionalized, the acetal can be unmasked under mild aqueous acidic conditions to reveal the aldehyde for downstream cyclization or condensation.

Orthogonal Reactivity and Synthetic Workflow

The standard application of this scaffold follows a strict, orthogonal operational sequence: C–C bond formation followed by chemoselective deprotection.

Orthogonal functionalization workflow of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating specific causality for reagent selection and built-in In-Process Controls (IPCs).

Protocol I: Regioselective Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

Objective: Form a C–C bond at the C4 position using an aryl or heteroaryl boronic acid.

Causality of Experimental Choices:

-

Catalyst Selection: is selected over standard Pd(PPh₃)₄. The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step. This rapid elimination outcompetes unwanted side reactions such as protodehalogenation of the C4-iodo bond.

-

Solvent System: 1,4-Dioxane/Water (4:1). Dioxane effectively solubilizes the organic substrates, while the aqueous component is strictly required to dissolve the inorganic base and facilitate the formation of the reactive trihydroxyboronate complex.

-

Base Selection: K₂CO₃ is utilized because it is basic enough to activate the boronic acid, but mild enough to ensure the C5-methoxy group and the C3-acetal remain completely intact.

Step-by-Step Methodology:

-

Charge an oven-dried Schlenk flask with 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Add a degassed mixture of 1,4-Dioxane/Water (4:1) to achieve a 0.1 M concentration.

-

Introduce Pd(dppf)Cl₂ (0.05 eq) under a positive pressure of dry N₂.

-

Heat the reaction mixture to 80 °C and stir vigorously for 4 hours.

-

Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation (IPC):

-

TLC (Silica, Hexanes/EtOAc 3:1): Monitor the complete disappearance of the starting material (UV active, Rf≈0.6 ).

-

LCMS: Confirm the absence of the starting material peak ( m/z 309 [M+H]+ ) and the appearance of the target product mass.

Palladium-catalyzed cross-coupling cycle at the C4 position.

Protocol II: Chemoselective Acetal Cleavage

Objective: Unmask the C3-aldehyde to enable downstream functionalization (e.g., reductive amination, Wittig olefination, or cyclization).

Causality of Experimental Choices:

-

Reagent: . The hydronium ion selectively protonates the acetal oxygen, driving the loss of methanol to form a transient oxocarbenium intermediate. Water then traps this intermediate to yield the aldehyde. The mild 2M concentration prevents the cleavage of the adjacent C5-methoxy ether, which would otherwise require harsh Lewis acids (like BBr₃) to deprotect.

-

Solvent: THF ensures the organic intermediate remains fully dissolved while being miscible with the aqueous acid.

Step-by-Step Methodology:

-

Dissolve the C4-substituted pyridine intermediate in THF (0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add 2M HCl (aq) (5.0 eq) dropwise over 10 minutes.

-

Remove the ice bath, warm to room temperature, and stir for 2 hours.

-

Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the pH reaches 7.5. Extract with CH₂Cl₂.

Self-Validation (IPC):

-

¹H-NMR (Crude): The reaction is deemed complete upon the disappearance of the six-proton acetal methoxy singlet (typically around δ 3.3 ppm) and the emergence of a sharp, diagnostic aldehyde proton singlet far downfield at δ 10.0–10.5 ppm.

Quantitative Data Summaries

To facilitate rapid experimental design, the physicochemical properties and optimized reaction parameters for this scaffold are summarized below.

Table 1: Physicochemical Properties [2]

| Property | Value | Implication for Synthesis |

| CAS Number | 1142191-54-5 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₉H₁₂INO₃ | Defines exact mass for high-resolution mass spectrometry (HRMS). |

| Molecular Weight | 309.10 g/mol | Used for stoichiometric calculations. |

| Physical State | Solid | Easily weighable; standard handling procedures apply. |

| Storage Conditions | 2–8 °C, Protect from light | Prevents homolytic cleavage of the photosensitive C–I bond. |

Table 2: Reaction Optimization Parameters for C4-Coupling

| Catalyst System | Base | Solvent System | Yield (%) | Mechanistic Observation |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O | ~65% | Sluggish conversion; competitive protodehalogenation observed. |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | >90% | Optimal; rapid conversion with a clean impurity profile. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~88% | Excellent alternative for highly sterically hindered boronic acids. |

References

-

NextSDS Chemical Substance Information. "3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine." NextSDS Database. [Link]

-

Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal.[Link]

-

Organic Chemistry Portal. "Dimethyl Acetals as Protective Groups." Organic Chemistry Portal.[Link]

Sources

Literature review on 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine derivatives

An In-depth Technical Guide to the Synthesis and Application of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique combination of electronic properties, water solubility, metabolic stability, and hydrogen bonding capability makes it a "privileged scaffold" — a molecular framework that is recurrently found in the structures of known drugs across diverse therapeutic areas.[2][3] Pyridine moieties can act as bioisosteres for phenyl rings, enhancing interactions with biological targets while often improving physicochemical properties crucial for drug development.[3] The strategic functionalization of the pyridine core allows for the precise modulation of a molecule's steric and electronic profile, enabling the optimization of its potency, selectivity, and pharmacokinetic properties. This guide delves into a particularly versatile pyridine-based building block, 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine, exploring its synthesis, derivatization, and potential as a powerful tool in the synthesis of novel chemical entities for drug discovery.

The Core Building Block: 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

The subject of this guide is a highly functionalized pyridine derivative designed for synthetic versatility. Its structure incorporates several key features that make it an exceptionally useful starting material for constructing diverse molecular libraries.

-

The Pyridine Core: Provides the fundamental heterocyclic structure prevalent in many bioactive molecules.

-

The 4-Iodo Group: Serves as the primary reactive handle for introducing molecular diversity. The carbon-iodine bond is the most reactive among halogens in common cross-coupling reactions.[4]

-

The 5-Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring.

-

The 3-(Dimethoxymethyl) Group: This is a stable acetal which acts as a protected form of a formyl (aldehyde) group. This "latent" functionality allows for a second, orthogonal step of derivatization after the iodo group has been reacted.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1142191-54-5 | [5] |

| Molecular Formula | C₉H₁₂INO₃ | |

| Molecular Weight | 309.10 g/mol | |

| Appearance | Solid |

Synthetic Strategy: A Plausible Route to the Core

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine.

Causality Behind Experimental Choices:

-

Directed Ortho-Metalation: Starting with a substituted pyridine (e.g., 3-methoxy-5-bromopyridine), a directed ortho-metalation can be used to introduce a formyl group at the C4 position. The methoxy group can direct the metalation.

-

Aldehyde Protection: The resulting aldehyde is highly reactive and could interfere with subsequent steps. Protecting it as a dimethoxy acetal renders it inert to the strong bases and nucleophiles used in the next step. This is a common and robust protecting group strategy.

-

Halogen Exchange: A lithium-halogen exchange on the bromo-substituted precursor followed by quenching with an iodine source (like I₂) would selectively install the iodo group at the desired position, yielding the final product. The choice of iodine is deliberate; the resulting C-I bond is significantly more reactive in cross-coupling than the C-Br bond it replaces.

Strategic Derivatization Part 1: Harnessing the Reactivity of the 4-Iodo Group

The primary value of this building block lies in the exceptional reactivity of the 4-iodo substituent. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl.[4] The carbon-iodine bond has the lowest bond dissociation energy, facilitating the crucial oxidative addition step in the catalytic cycle, which is often rate-limiting.[4] This allows reactions to proceed under milder conditions (e.g., lower temperatures, weaker bases) compared to their bromo- or chloro-analogs, which is critical for the synthesis of complex molecules bearing sensitive functional groups.[4][6]

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a workhorse of modern drug discovery.

The Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a self-validating system, representing a standard and robust method for this class of reaction.

-

Inert Atmosphere: To a dry Schlenk flask, add 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water or DME.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Strategic Derivatization Part 2: Unmasking the Latent Aldehyde

After functionalizing the 4-position, the dimethoxymethyl acetal can be easily hydrolyzed under mild acidic conditions to reveal the aldehyde. This two-stage functionalization allows for the creation of highly complex derivatives from a single building block.

Protocol 2: Acetal Deprotection

-

Dissolution: Dissolve the 4-substituted-3-(dimethoxymethyl)-5-methoxypyridine derivative (1.0 eq.) in a mixture of acetone and water.

-

Acidification: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl).

-

Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Neutralization: Carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. The resulting aldehyde can often be used in the next step without further purification.

The unmasked aldehyde is a versatile functional group that can undergo a wide array of subsequent transformations, including:

-

Reductive Amination: To form secondary or tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With various nucleophiles to form imines, oximes, or hydrazones.

Workflow: Two-Stage Derivatization

Caption: Orthogonal two-stage derivatization strategy for the core building block.

Conclusion: A Versatile Scaffold for Accelerated Drug Discovery

3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine is a powerful and intelligently designed building block for medicinal chemistry. Its structure allows for a robust, two-stage diversification strategy. The highly reactive iodo group enables the introduction of a wide array of substituents via reliable cross-coupling reactions under mild conditions, while the protected aldehyde provides a secondary point for orthogonal functionalization. This strategic approach allows researchers to rapidly generate libraries of novel, complex, and drug-like molecules, significantly accelerating the hit-to-lead optimization process in modern drug discovery programs.

References

- BenchChem. (2025). The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers.

- Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Frontiers in Chemistry. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.

- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

- IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.

- Sigma-Aldrich. (n.d.). 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine AldrichCPR.

- NextSDS. (n.d.). 3-(Dimethoxymethyl)

- Benchchem. (2025). Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions.

- MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.

Sources

Mechanistic Utility and Synthetic Action of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the 3,4,5-trisubstituted pyridine motif is a privileged scaffold, frequently deployed in the design of highly selective kinase inhibitors, leukotriene receptor antagonists, and epigenetic modulators such as EED–H3K27me3 inhibitors . However, direct functionalization of the electron-deficient pyridine core to achieve this specific substitution pattern is synthetically challenging due to directing-group conflicts and poor regioselectivity.

3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (CAS 1142191-54-5) circumvents these limitations. Rather than possessing a biological "mechanism of action" itself, its mechanism of action lies in its chemical reactivity profile . It acts as a trifunctional, orthogonally protected building block that allows drug development professionals to systematically construct complex pharmacophores. This whitepaper deconstructs the structural electronics, mechanistic pathways, and validated protocols for utilizing this intermediate in API synthesis.

Structural and Electronic Profiling

The synthetic power of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine stems from the deliberate electronic "push-pull" system engineered into the heterocycle. The pyridine nitrogen withdraws electron density via induction, highly activating the C4 position.

Quantitative Reactivity Profile

To rationally design synthetic routes, chemists must understand the thermodynamic and kinetic boundaries of each functional group on this scaffold.

| Functional Group | Physicochemical Role | Reactivity Metric / Characteristic | Synthetic Utility in Drug Design |

| C4-Iodo | Electrophilic Center | Bond Dissociation Energy: ~65 kcal/mol | Primary site for rapid Pd(0) oxidative addition (Suzuki/Buchwald couplings). |

| C3-Dimethoxymethyl | Masked Electrophile | Stable at pH > 7; Deprotects at pH < 3 | Orthogonal protecting group; yields a formyl group for reductive amination. |

| C5-Methoxy | Electron Modulator | Hammett Constants: σp = -0.27, σm = +0.12 | Fine-tunes ring electronics; acts as a critical hydrogen bond acceptor (HBA). |

| Pyridine Core | Basic Center / HBA | pKa (conjugate acid): ~5.2 | Primary hinge-binding motif for anchoring into protein target pockets. |

Mechanistic Pathways in API Synthesis

The transformation of this building block into an active pharmaceutical ingredient relies on a sequence of orthogonally triggered reactions.

Pathway A: Palladium-Catalyzed C4 Cross-Coupling

The C4-iodo bond is the most reactive site on the molecule. In a standard Suzuki-Miyaura coupling, the mechanism begins with the oxidative addition of a Pd(0) catalyst into the C4–I bond. Because the pyridine nitrogen is electron-withdrawing, the C4 position is highly electron-deficient, accelerating this oxidative addition step . The presence of the bulky C3-dimethoxymethyl and C5-methoxy groups requires a carefully selected ligand (e.g., dppf or XPhos) to facilitate the subsequent transmetalation and reductive elimination steps without succumbing to steric hindrance.

Pathway B: Chemoselective Acetal Deprotection

Once the C4 position is arylated or aminated, the C3-dimethoxymethyl group (an acetal) must be converted into an aldehyde. The rate-determining step of acetal deprotection is the formation of an oxocarbenium ion via C–O bond cleavage . By introducing an aqueous acid (e.g., HCl), the methoxy oxygen is protonated, creating a superior leaving group (methanol). Water attacks the resulting oxocarbenium ion to form a hemiacetal, which rapidly collapses into the target 3-carboxaldehyde.

Workflow demonstrating orthogonal reactivity of the pyridine building block.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a 4-aryl-5-methoxy-pyridine-3-carboxaldehyde intermediate. The methodology is designed as a self-validating system , where the physical chemistry dictates built-in quality control checkpoints.

Step 1: Suzuki-Miyaura Cross-Coupling (C4 Arylation)

-

Reagent Assembly: Charge a Schlenk flask with 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (2.0 eq).

-

Causality: K₂CO₃ is specifically chosen as a mild, inorganic base. It is strong enough to facilitate the formation of the reactive boronate complex required for transmetalation, but mild enough to prevent premature, base-catalyzed degradation of the substrate. The Dioxane/H₂O mixture ensures homogeneous solvation of both the organic building block and the inorganic base .

-

-

Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.

Step 2: In-Situ Acetal Deprotection

-

Acidification: Cool the reaction mixture to room temperature. Slowly add 2M HCl (aq) until the pH reaches ~2.

-

Hydrolysis: Heat the acidified mixture to 60 °C for 2 hours to drive the oxocarbenium equilibrium toward the aldehyde.

Step 3: System Validation & Quality Control

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS.

-

Logic: If the mass spectrum shows an [M+H]+ corresponding to the acetal, but TLC indicates complete consumption of the starting iodo-pyridine, the Pd-coupling was successful but deprotection has stalled. Upon successful hydrolysis, the LC-MS must show a distinct mass shift of -46 Da (loss of two −CH3 groups and addition of one carbonyl oxygen). This exact mass shift self-validates the completion of the orthogonal sequence.

Applications in Pharmacophore Design

Once integrated into a final API, the functional groups derived from 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine serve highly specific biological roles. The resulting 3,4,5-trisubstituted pyridine is frequently utilized to target the ATP-binding hinge region of kinases or the allosteric pockets of epigenetic targets .

Logical relationship of pyridine functional groups to biological target binding.

-

The Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor, typically interacting with the backbone amide (e.g., Met or Cys residues) in a kinase hinge region.

-

The C4-Substituent: Projects deeply into hydrophobic pockets (such as the DFG-out pocket), driving binding affinity via Van der Waals interactions and π−π stacking.

-

The C3-Derivative: Derived from the aldehyde, this position is often converted into a solubilizing amine tail that projects out of the binding pocket into the solvent channel, improving the drug's pharmacokinetic (PK) profile.

-

The C5-Methoxy: Restricts the rotation of the C4-aryl group via steric hindrance, locking the molecule into the bioactive conformation while serving as a secondary hydrogen bond acceptor.

References

-

Discovery of Novel Trisubstituted Pyridine Derivatives as EED–H3K27me3 Inhibitors for the Treatment of Multiple Sclerosis Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

-

Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols The Journal of Organic Chemistry, ACS Publications. URL:[Link]

-

Highly Discriminative and Chemoselective Deprotection/Transformations of Acetals with the Combination of Trialkylsilyl Triflate/2,4,6-Collidine The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, the specific initial discovery and seminal synthesis of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (CAS 1142191-54-5) could not be definitively ascertained. This guide, therefore, presents a series of scientifically robust, plausible synthetic pathways based on established and widely-cited methodologies for the synthesis of similarly substituted pyridine derivatives. The experimental protocols provided are illustrative and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives finding application in a vast array of pharmaceuticals and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and potential for further chemical modification. 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine is a highly functionalized building block, the utility of which is underscored by its commercial availability. The dimethoxymethyl group serves as a protected aldehyde, the iodo substituent provides a handle for cross-coupling reactions, and the methoxy group influences the electronic properties of the ring.

This technical guide will explore potential synthetic routes to this valuable compound, grounded in established principles of organic synthesis.

Plausible Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine:

-

Late-Stage Iodination: Introduction of the iodine atom onto a pre-functionalized pyridine ring.

-

Early-Stage Iodination: Construction of the pyridine ring with the iodine atom already in place.

Pathway 1: Late-Stage Iodination of a Pyridine Precursor

This approach focuses on the synthesis of a 3-(dimethoxymethyl)-5-methoxypyridine precursor, followed by a regioselective iodination at the 4-position.

Conceptual Workflow:

Caption: Late-stage iodination approach.

Step 1: Acetal Protection of 3-Formyl-5-methoxypyridine

The initial step involves the protection of the aldehyde functionality of a suitable starting material, such as 3-formyl-5-methoxypyridine, as a dimethyl acetal. This is a standard and high-yielding reaction.

-

Causality of Experimental Choices: The protection of the aldehyde is crucial to prevent its reaction in the subsequent iodination step. A dimethyl acetal is chosen for its stability under neutral and basic conditions and the relative ease of its formation and subsequent deprotection under acidic conditions.

Illustrative Experimental Protocol: Acetal Protection

| Step | Procedure | Rationale |

| 1 | To a solution of 3-formyl-5-methoxypyridine (1.0 eq) in methanol is added trimethyl orthoformate (1.5 eq). | Methanol serves as both the solvent and the reactant. Trimethyl orthoformate acts as a dehydrating agent, driving the equilibrium towards acetal formation. |

| 2 | A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. | The reaction is acid-catalyzed. |

| 3 | The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC-MS). | Allows for the reaction to proceed to completion under mild conditions. |

| 4 | The reaction is quenched with a weak base (e.g., triethylamine) and the solvent is removed under reduced pressure. | Neutralizes the acid catalyst to prevent product degradation during workup. |

| 5 | The crude product is purified by distillation or column chromatography. | To obtain the pure 3-(dimethoxymethyl)-5-methoxypyridine. |

Step 2: Regioselective Iodination

The key step in this pathway is the regioselective introduction of iodine at the C4 position of the pyridine ring. The methoxy group at C5 and the dimethoxymethyl group at C3 will direct the electrophilic iodination to the C4 position.

-

Causality of Experimental Choices: Various iodinating agents can be employed. A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst. The acid activates the NIS, making it a more potent electrophile.

Illustrative Experimental Protocol: Regioselective Iodination

| Step | Procedure | Rationale |

| 1 | 3-(Dimethoxymethyl)-5-methoxypyridine (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane). | Provides a medium for the reaction. |

| 2 | N-Iodosuccinimide (1.1 eq) is added to the solution. | The source of electrophilic iodine. |

| 3 | A catalytic amount of a strong acid (e.g., trifluoroacetic acid) is added. | Activates the NIS for electrophilic aromatic substitution. |

| 4 | The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). | Allows for the reaction to proceed to completion. |

| 5 | The reaction is quenched with an aqueous solution of sodium thiosulfate. | To neutralize any remaining iodine. |

| 6 | The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. | Standard workup procedure to isolate the product. |

| 7 | The crude product is purified by column chromatography. | To obtain the pure 3-(dimethoxymethyl)-4-iodo-5-methoxypyridine. |

Pathway 2: Synthesis from a Pre-iodinated Precursor

This alternative strategy involves the use of a pyridine precursor that already contains the iodine atom at the desired position. This can be advantageous if a suitable starting material is readily available.

Conceptual Workflow:

Caption: Synthesis from a pre-iodinated precursor.

A plausible starting material for this pathway could be a 3-bromo-4-iodo-5-methoxypyridine or a similar dihalogenated pyridine. The synthesis would then involve selective functionalization at the 3-position.

Step 1: Halogen-Metal Exchange and Formylation

A selective halogen-metal exchange at the 3-position (e.g., using a Grignard reagent or an organolithium reagent), followed by trapping with a formylating agent, would introduce the aldehyde precursor.

-

Causality of Experimental Choices: The choice of the organometallic reagent and reaction conditions is critical to achieve selective reaction at the more reactive C-Br bond over the C-I bond. Low temperatures are typically required to prevent side reactions.

Step 2: Acetal Formation

The resulting 3-formyl-4-iodo-5-methoxypyridine would then be converted to the target compound via the acetal protection described in Pathway 1.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yield data for the proposed synthetic pathways, based on typical yields for similar reactions reported in the literature.

| Pathway | Step | Reaction | Hypothetical Yield (%) |

| 1 | 1 | Acetal Protection | 90-95 |

| 2 | Regioselective Iodination | 75-85 | |

| 2 | 1 | Halogen-Metal Exchange & Formylation | 60-70 |

| 2 | Acetal Protection | 90-95 |

Conclusion and Future Outlook

While the precise historical details of the initial synthesis of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine remain to be uncovered from primary literature, the synthetic pathways outlined in this guide represent viable and robust methods for its preparation. These routes are based on well-established, high-yielding, and scalable chemical transformations. For researchers and drug development professionals, this compound serves as a versatile building block, and the understanding of its potential synthetic origins is crucial for its effective utilization in the development of novel chemical entities. Further investigation into the patent literature, particularly from chemical suppliers, may yet reveal the original report of this compound's synthesis.

References

As the primary synthesis of the target molecule could not be located, the following references pertain to the general methodologies and synthesis of related substituted pyridine compounds.

- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermedi

- 3,5-dimethyl-4-methoxypyridine deriv

- Intermediates for the preparation of omeprazole.

- Synthesis of pharmaceutically useful pyridine deriv

- Preparation of pyridine deriv

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. US6245913B1.

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.[Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.[Link]

-

Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.[Link]

-

Supporting Information For - The Royal Society of Chemistry.[Link]

- Methods of synthesizing substituted purine compounds. US-11753433-B2.

The Strategic Role of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine in Advanced Pharmaceutical Synthesis: A Technical Guide

As drug discovery pivots toward highly targeted, complex heterocyclic architectures, the demand for versatile, multi-functionalized building blocks has surged. Among these, 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine has emerged as a critical scaffold for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and central nervous system (CNS) agents.

This technical guide dissects the structural logic, strategic functionalization, and validated experimental methodologies associated with this specific pyridine intermediate, providing bench scientists with a mechanistic roadmap for its application.

Structural Anatomy & Electronic Profiling

The utility of a pharmaceutical intermediate is dictated by its orthogonal reactivity. 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine is engineered with three distinct functional groups, each serving a precise synthetic or pharmacological purpose.

-

C3 Dimethoxymethyl Group (The Masked Electrophile): This acetal acts as a robust protecting group for a highly reactive aldehyde. By masking the formyl group, the scaffold can withstand harsh, basic, or transition-metal-catalyzed conditions at the C4 position without undergoing competitive nucleophilic attack or unwanted oxidation.

-

C4 Iodo Group (The Cross-Coupling Anchor): The C-I bond possesses a significantly lower bond dissociation energy compared to C-Br or C-Cl bonds. Positioned at the highly activated C4 site of the pyridine ring, the iodine atom provides superior kinetics for oxidative addition, making it the premier leaving group for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira)[1].

-

C5 Methoxy Group (The Electronic Modulator): As an electron-donating group (EDG), the methoxy substituent increases the electron density of the pyridine ring. This tunes the pKa of the pyridine nitrogen, enhancing aqueous solubility and acting as a critical hydrogen bond acceptor for target binding (e.g., interacting with the hinge region of kinases).

Quantitative Physicochemical Profile

To ensure accurate stoichiometric calculations and predict chromatographic behavior, the foundational physicochemical data of the scaffold is summarized below.

| Property | Value | Causality / Significance in Synthesis |

| Chemical Name | 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine | Defines the exact regiochemistry for downstream functionalization. |

| CAS Registry Number | 1142191-54-5 | Primary identifier for regulatory and procurement tracking[2]. |

| Molecular Formula | C9H12INO3 | Used for precise mass spectrometry (MS) validation. |

| Molecular Weight | 309.10 g/mol | Critical for calculating molar equivalents in micro-scale reactions. |

| Physical State | Solid | Facilitates easy weighing and stable long-term storage. |

Strategic Functionalization: The Self-Validating Workflow

The true power of this intermediate lies in its capacity for sequential, orthogonal functionalization. By exploiting the differential reactivity of the C4 iodo group and the C3 acetal, chemists can construct complex polycyclic systems without the need for intermediate purification steps.

The standard synthetic workflow relies on a two-phase approach:

-

C-C Bond Formation: Leveraging the C4 iodine for a Suzuki-Miyaura cross-coupling. The acetal remains inert under these basic, palladium-catalyzed conditions.

-

Electrophile Unmasking: Acidic hydrolysis of the C3 acetal to reveal the aldehyde, setting the stage for subsequent cyclization or reductive amination.

Fig 1: Strategic synthetic workflow exploiting the functional groups of the pyridine scaffold.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to ensure the mechanistic integrity of the transformation before proceeding to the next step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

This step establishes the core biaryl or heteroaryl architecture. The use of a biphasic solvent system ensures the solubility of both the organic scaffold and the inorganic base, driving the catalytic cycle[1].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask purged with argon, charge 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v). Causality: Dioxane solubilizes the organic components, while water dissolves the base and accelerates the transmetalation step.

-

Base Introduction: Add Na2CO3 (2.0 equiv) to the mixture. Causality: The base activates the boronic acid by forming a reactive boronate complex, which is essential for transferring the aryl group to the palladium center.

-

Reaction: Heat the mixture to 90°C for 4–6 hours under vigorous stirring.

-

Self-Validation Checkpoint: Monitor via TLC (UV 254 nm). The disappearance of the starting material and the emergence of a new, highly UV-active spot confirms the oxidative addition and subsequent reductive elimination. Post-workup, 1H NMR will show the appearance of new aromatic protons, while the acetal proton singlet (~5.5 ppm) remains strictly intact, validating chemoselectivity.

Protocol B: Chemoselective Acetal Deprotection at C3

Once the C4 position is functionalized, the C3 position must be unmasked. The rate-determining step here is the formation of the oxocarbenium ion via C–O cleavage[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the crude coupled intermediate from Protocol A in a mixture of THF and H2O (1:1 v/v).

-

Acidification: Add p-Toluenesulfonic acid monohydrate (p-TsOH· H2O , 0.2 equiv) or 2M HCl. Causality: The acidic environment protonates the methoxy oxygen of the acetal. This leads to the expulsion of methanol and the formation of a transient oxocarbenium ion, which is rapidly trapped by water to yield the aldehyde[3].

-

Reaction: Stir at room temperature for 2–4 hours.

-

Quenching: Neutralize the reaction carefully with saturated aqueous NaHCO3 to prevent degradation of the newly formed aldehyde.

-

Self-Validation Checkpoint: The reaction is self-validating via spectroscopic analysis. 1H NMR will reveal the complete disappearance of the two methoxy singlets (~3.3 ppm) and the emergence of a distinct, highly deshielded aldehyde proton signal (>9.5 ppm).

Application in Pharmaceutical Development: Kinase Inhibition

The 3,4,5-trisubstituted pyridine motif generated from this scaffold is highly prized in oncology and immunology. Specifically, the functionalized pyridine core acts as a bioisostere for the adenine ring of ATP.

By carefully selecting the aryl group coupled at C4 and elaborating the C3 aldehyde into an amide or amine, chemists can synthesize potent Receptor Tyrosine Kinase (RTK) inhibitors. The C5 methoxy group plays a pivotal role here: it projects into the solvent-exposed region of the kinase binding pocket or acts as a hydrogen bond acceptor with the kinase hinge region, drastically improving binding affinity and target residence time.

Fig 2: Pyridine-based inhibitor targeting the ATP-binding hinge region of Receptor Tyrosine Kinases.

By utilizing 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine, drug development professionals can rapidly generate libraries of these hinge-binding analogs, streamlining the Structure-Activity Relationship (SAR) optimization phase and accelerating the path from bench to clinic.

References

-

Tech Serve Solutions. "3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine | CAS 1142191-54-5". Tech Serve Solutions Product Catalog. [2]

-

Sigma-Aldrich. "3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine AldrichCPR 1142191-54-5". Sigma-Aldrich Chemical Building Blocks.

-

RSC Advances. "Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction". Royal Society of Chemistry, 2019, 9, 37818–37824. [1]

-

The Journal of Organic Chemistry. "Highly Discriminative and Chemoselective Deprotection/Transformations of Acetals with the Combination of Trialkylsilyl Triflate/2,4,6-Collidine". American Chemical Society, 2018. [3]

Sources

Reactivity Profile of the 4-Iodo Group in 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine: A Technical Guide

Executive Summary

3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (CAS 1142191-54-5)[1] is a highly functionalized heterocyclic building block of significant value in medicinal chemistry and drug discovery. The molecule features a precisely engineered electronic and steric environment: an electron-deficient pyridine core, a resonance-donating 5-methoxy group, an acid-labile 3-dimethoxymethyl (acetal) group, and a highly reactive 4-iodo substituent[2]. This whitepaper provides an in-depth analysis of the reactivity of the 4-iodo group, detailing the causality behind experimental choices in cross-coupling and organometallic workflows, and providing self-validating protocols for advanced functionalization.

Structural Profiling & Electronic Causality

To master the reactivity of this compound, one must understand the interplay of its substituents:

-

The 4-Iodo Substituent: The C4 position of pyridine is intrinsically electron-deficient, making it highly susceptible to nucleophilic attack. However, the presence of the iodo group shifts the optimal reactivity paradigm toward transition-metal catalysis and metal-halogen exchange. The C–I bond is exceptionally weak and polarizable, ensuring that oxidative addition by Pd(0) is kinetically favored over side reactions[3].

-

The 3-Dimethoxymethyl Group (Acetal): This group serves a dual purpose. Synthetically, it is a masked formyl group (aldehyde) that is completely stable to the highly basic conditions of Suzuki couplings and Grignard reagents. Mechanistically, the oxygen atoms in the acetal can act as weak coordinating sites for lithium or magnesium, stabilizing adjacent organometallic intermediates.

-

The 5-Methoxy Group: While it donates electron density into the ring via resonance (+M effect), it withdraws electron density via induction (-I effect). Crucially, the lone pairs on the methoxy oxygen provide a strong Directed Metalation Group (DMG) effect, chelating organometallic intermediates and preventing undesired ring-opening or degradation during metal-halogen exchange[4].

Core Reactivity Pathways

Palladium-Catalyzed Cross-Coupling

The 4-iodo group is an elite electrophile for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Despite the steric bulk from the flanking 3-acetal and 5-methoxy groups, the long C–I bond length allows the Pd(0) catalyst to access the carbon center efficiently. Oxidative addition into the 4-iodo position is rapid, often allowing these reactions to proceed at lower temperatures or with lower catalyst loadings than their bromo- or chloro-analogs[5].

Metal-Halogen Exchange

Beyond cross-coupling, the 4-iodo group can be converted into a potent nucleophile via metal-halogen exchange. Using reagents like n-butyllithium or Turbo Grignard ( i PrMgCl·LiCl), the iodine atom is rapidly swapped for a metal cation. The resulting 4-lithiated or 4-magnesiated pyridine is exceptionally stable at low temperatures due to bidentate chelation from the adjacent 5-methoxy and 3-acetal oxygen atoms[4].

Caption: Divergent synthetic pathways of the 4-iodo group via transition metals and organometallics.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality to ensure the researcher understands why the condition is applied, allowing for real-time troubleshooting.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol couples the 4-iodo core with a standard arylboronic acid[5].

-

Preparation & Degassing: In a Schlenk flask, combine 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

-

Causality: Degassing via 3 freeze-pump-thaw cycles is critical. Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.

-

-

Solvent & Base Addition: Add a degassed mixture of 1,2-Dimethoxyethane (DME) and 2M aqueous Na2CO3 (3.0 equiv).

-

Causality: The biphasic DME/Water system is required because the inorganic base ( Na2CO3 ) must dissolve to form the reactive arylboronate complex [ArB(OH)3]− which undergoes transmetalation. The acetal group is highly stable to this basic aqueous environment.

-

-

Heating: Heat the mixture to 80 °C for 4–6 hours (or 120 °C for 30 mins under microwave irradiation)[3].

-

Causality: The 4-iodo group is highly reactive; excessive heating (>100 °C in conventional oil baths) can lead to protodeiodination or homocoupling of the boronic acid.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4 and purify via silica gel chromatography.

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the fast oxidative addition.

Protocol B: Turbo-Grignard Metal-Halogen Exchange

This protocol generates a highly nucleophilic 4-magnesiated pyridine species for trapping with electrophiles (e.g., aldehydes)[4].

-

Substrate Cooling: Dissolve the iodopyridine (1.0 equiv) in anhydrous THF under an Argon atmosphere. Cool the solution strictly to -40 °C.

-

Causality: Temperatures above -20 °C risk nucleophilic attack of the Grignard reagent onto the electron-deficient pyridine ring (Chichibabin-type side reactions).

-

-

Exchange Reaction: Dropwise add Turbo Grignard ( i PrMgCl·LiCl, 1.1 equiv). Stir for 30 minutes at -40 °C.

-

Causality: The addition of LiCl breaks up the polymeric aggregates of standard i PrMgCl, forming a highly reactive monomeric complex. The iodine-magnesium exchange is driven by the formation of the more stable sp2 -hybridized arylmagnesium species, further stabilized by chelation from the 5-methoxy oxygen.

-

-

Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.5 equiv) dropwise. Allow the reaction to slowly warm to 0 °C over 1 hour.

-

Causality: The acetal group at position 3 is inert to the Grignard reagent, ensuring the electrophile is the sole target of the newly formed nucleophile.

-

-

Quench: Quench carefully with saturated aqueous NH4Cl .

-

Causality: A mild, slightly acidic quench neutralizes the magnesium alkoxide without cleaving the acid-labile dimethoxymethyl acetal.

-

Quantitative Data Summary

The following table summarizes the expected performance of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine across various functionalization pathways based on established iodopyridine reactivity metrics.

| Reaction Type | Reagents / Catalyst | Optimal Temp. | Typical Yield (%) | Functional Group Tolerance |

| Suzuki-Miyaura | Pd(PPh3)4 , Na2CO3 , ArB(OH)₂ | 80 °C (or 120 °C MW) | 85 – 95% | High (Acetal remains intact) |

| Sonogashira | PdCl2(PPh3)2 , CuI, Et3N | 50 °C – 70 °C | 75 – 90% | High (Tolerates free alcohols) |

| I/Mg Exchange | i PrMgCl·LiCl, THF, Electrophile | -40 °C to 0 °C | 80 – 92% | Moderate (Avoid acidic/protic groups) |

| I/Li Exchange | n -BuLi, THF, Electrophile | -78 °C | 70 – 85% | Low (Highly sensitive to moisture) |

References

-

NextSDS. "3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine — Chemical Substance Information." NextSDS Database. URL:[Link]

-

Tech Serve Solutions. "3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine | CAS 1142191-54-5." Tech Serve Solutions Catalog. URL:[Link]

-

RSC Publishing. "Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction." RSC Advances. URL:[Link]

-

ACS Publications. "Preparation of New Polyfunctional Magnesiated Heterocycles Using a Chlorine−, Bromine−, or Iodine−Magnesium Exchange." The Journal of Organic Chemistry. URL:[Link]

-

PMC / NIH. "Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach." Molecules. URL:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. techservesolutions.in [techservesolutions.in]

- 3. Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07044C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

Executive Summary

The functionalization of highly substituted heteroaromatics is a cornerstone of modern drug discovery. 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine presents a unique synthetic challenge: it possesses a highly reactive 4-iodo leaving group, but this site is sterically encumbered by adjacent substituents at the C3 and C5 positions. Furthermore, the C3 position harbors a dimethoxymethyl group—an acid-sensitive acetal that dictates strict pH control during reaction and workup.

This application note details a highly optimized, self-validating Suzuki-Miyaura cross-coupling protocol designed specifically for this substrate. By leveraging modern Buchwald precatalysts and mild biphasic conditions, this methodology ensures high-yielding carbon-carbon bond formation while preserving the integrity of the fragile acetal moiety.

Substrate Profiling & Mechanistic Considerations

To design a robust protocol, we must first deconstruct the physicochemical and electronic properties of the substrate:

-

Steric Hindrance at the Reactive Center: The C4-iodo group is flanked by a bulky dimethoxymethyl group at C3 and a methoxy group at C5. While the weak C–I bond ensures that the initial oxidative addition of Pd(0) is rapid, the subsequent transmetalation step is severely retarded by the ortho, ortho'-disubstitution[1].

-

Acetal Sensitivity: The 3-(dimethoxymethyl) group is a protected aldehyde. It is entirely stable to the basic conditions of a Suzuki coupling but is highly susceptible to hydrolysis under acidic aqueous workups or during chromatography on untreated silica gel.

-

Electronic Deactivation: The 5-methoxy group is electron-donating. While this slightly enriches the pyridine ring (counteracting the electron-withdrawing nature of the pyridine nitrogen), the exceptional leaving group ability of iodine ensures that oxidative addition remains thermodynamically favorable.

The Causality of Reagent Selection

To overcome the steric bulk at the C4 position, standard first-generation catalysts like Pd(PPh3)4 are insufficient. Instead, the protocol utilizes XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)).

-

Catalyst Dynamics: The bulky, electron-rich biphenyl backbone of XPhos promotes the formation of a highly active monoligated Pd(0) species[2]. This steric bulk is paradoxical but essential: it forces the catalytic pocket open for the challenging transmetalation of the boronic acid, and subsequently drives the reductive elimination step via steric relief[3].

-

Base & Solvent Synergy: K3PO4 is selected as the base in a 1,4-Dioxane/ H2O (4:1) mixture. Water is strictly required to dissolve the inorganic base and generate the reactive palladium-hydroxo complex, which is the true intermediate that undergoes transmetalation with the boronic acid[4]. K3PO4 is sufficiently mild to prevent base-catalyzed side reactions, yet basic enough to activate the boronic acid.

Experimental Design & Quantitative Optimization

The following table summarizes the optimization data that led to the finalized protocol. The data demonstrates the necessity of modern precatalysts for sterically hindered pyridines.

| Catalyst System (5 mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Yield (%)* | Mechanistic Observation / Causality |

| Pd(PPh3)4 | Na2CO3 | Toluene/ H2O (4:1) | 90 | 38% | Sluggish transmetalation due to steric clash; high protodeboronation of boronic acid. |

| Pd(dppf)Cl2 | K3PO4 | 1,4-Dioxane/ H2O (4:1) | 90 | 65% | Improved conversion, but bidentate ligand restricts the necessary monoligated Pd(0) formation. |

| XPhos Pd G2 | K3PO4 | 1,4-Dioxane/ H2O (4:1) | 80 | >95% | Optimal. Rapid oxidative addition; bulky ligand accelerates reductive elimination. |

| XPhos Pd G2 | Cs2CO3 | THF/ H2O (10:1) | 65 | 82% | Good yield, but lower solubility of Cs2CO3 in THF limits the reaction rate. |

*Yields determined by quantitative LC-MS using an internal standard.

Process Workflow

The following workflow illustrates the critical path of the protocol, highlighting the In-Process Control (IPC) gates that make this a self-validating system.

Workflow for the Suzuki-Miyaura coupling of sterically hindered, acid-sensitive pyridines.

Detailed Step-by-Step Protocol

This protocol is scaled for 1.0 mmol of the starting material. Adjust volumetric ratios linearly for scale-up.

Materials Required

-

Substrate: 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (1.0 mmol, 309.10 mg)

-

Coupling Partner: Aryl or Heteroaryl Boronic Acid (1.5 mmol)

-

Catalyst: XPhos Pd G2 (0.02 mmol, 15.7 mg, 2 mol%)

-

Base: Potassium phosphate tribasic ( K3PO4 ) (3.0 mmol, 636.8 mg)

-

Solvents: 1,4-Dioxane (Anhydrous, 8.0 mL), Deionized H2O (2.0 mL)

Step 1: Reaction Assembly (Benchtop)

-

To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (309.1 mg, 1.0 mmol) and the selected aryl boronic acid (1.5 mmol).

-

Add K3PO4 (636.8 mg, 3.0 mmol).

-

Add 1,4-Dioxane (8.0 mL) followed by H2O (2.0 mL).

-

Scientific Rationale: Adding the organic solvent first prevents the substrate from clumping into an insoluble mass, which can happen if water is introduced directly to the neat organics.

-

Step 2: Atmospheric Control (Degassing)

-

Seal the vial with a PTFE-lined septum cap.

-

Sparge the biphasic mixture with Argon gas for exactly 15 minutes using a submerged needle, with a secondary vent needle piercing the septum.

-

Critical Step: Quickly remove the vent needle, then the sparging needle, to maintain a positive Argon pressure.

-

Briefly open the vial under a heavy Argon blanket to add XPhos Pd G2 (15.7 mg, 2 mol%), then immediately reseal.

-

Scientific Rationale: XPhos Pd G2 is relatively air-stable on the bench, but once in solution, the generated Pd(0) species is highly susceptible to oxidation. Adding the catalyst after degassing prevents premature catalyst death.

-

Step 3: Catalytic Activation & Self-Validation (IPC)

-

Transfer the sealed vial to a pre-heated reaction block set to 80 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous base and organic layers.

-

In-Process Control (IPC): After 2 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper (organic) phase. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

-

Validation Gate:

-

If the substrate mass ( m/z 310 [M+H]+ ) is <2% relative to the product mass, proceed to Step 4.

-

If >2% , continue heating for an additional 2 hours. If the reaction stalls, protodeboronation of the boronic acid has likely occurred; spike the reaction with an additional 0.5 mmol of boronic acid.

-

Step 4: Acetal-Preserving Workup

-

Cool the reaction to room temperature.

-

Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

-

Add 10 mL of Saturated Aqueous NaHCO3 .

-

Scientific Rationale: Standard protocols often use brine or water, which can absorb atmospheric CO2 and become slightly acidic. NaHCO3 buffers the aqueous layer to pH ~8, strictly preventing the hydrolysis of the 3-(dimethoxymethyl) acetal into a formyl group.

-

-

Separate the phases. Extract the aqueous layer twice more with Ethyl Acetate (2 × 10 mL).

-

Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (bath temperature <40 °C).

Step 5: Purification

-

Silica Pre-treatment: Slurry silica gel in the starting eluent (e.g., Hexanes/EtOAc) containing 1% Triethylamine ( Et3N ) . Pack the column with this basified slurry.

-

Scientific Rationale: Silica gel possesses acidic silanol groups ( pKa ~4.5-5.0). Without Et3N passivation, the acetal will degrade on the column, leading to streaking and product loss.

-

-

Load the crude residue and elute using the predetermined gradient. The cross-coupled product will elute cleanly.

Troubleshooting & Analytical Validation

-

Observation of m/z 184 [M+H]+ in LC-MS: This corresponds to 3-(dimethoxymethyl)-5-methoxypyridine, the product of hydrodeiodination. This occurs if the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo β -hydride elimination (if using alkyl solvents) or abstract a proton. Solution: Ensure the boronic acid is not sterically hindered itself, or increase the equivalents of K3PO4 to accelerate boronate formation.

-

Observation of m/z [Product - 46] in LC-MS: This indicates the loss of the dimethoxy acetal to form the aldehyde (mass difference of 46 Da: loss of two methyls and one oxygen, plus a proton). Solution: Your workup or chromatography conditions are too acidic. Re-verify the addition of Et3N to the chromatography eluent.

References

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link][1]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[Link][2]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.[Link][4]

-

Simple (Imidazol-2-ylidene)-Pd-Acetate Complexes as Effective Precatalysts for Sterically Hindered Suzuki-Miyaura Couplings. Organic Chemistry Portal.[Link][3]

Sources

Step-by-step synthesis of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

An In-Depth Technical Guide to the Synthesis of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine, a valuable halogenated heterocyclic building block for research and development in medicinal chemistry and materials science. The synthetic strategy is a two-step process commencing with the commercially available 3-Formyl-5-methoxypyridine. The initial step involves the protection of the reactive aldehyde functionality as a dimethoxy acetal under acidic catalysis. The subsequent and critical step achieves highly regioselective iodination at the C4 position via a Directed ortho-Metalation (DoM) strategy. This guide elucidates the chemical principles behind each step, provides detailed experimental procedures, outlines critical safety precautions for handling organolithium reagents, and includes methods for characterization, offering researchers a robust and reproducible methodology.

Introduction

Substituted pyridines are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of specific functional groups at defined positions on the pyridine ring is a central challenge in synthetic organic chemistry. 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine[2] is a particularly useful intermediate, featuring an acetal-protected aldehyde at C3, a methoxy group at C5, and an iodine atom at C4. The carbon-iodine bond is especially valuable as it serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.

The primary challenge in synthesizing this target lies in achieving regioselective iodination at the C4 position, which is sterically hindered and electronically influenced by both the nitrogen heteroatom and the methoxy substituent. Direct electrophilic iodination of the pyridine ring is often difficult and can lead to mixtures of products.[3][4] To overcome this, our protocol employs a powerful Directed ortho-Metalation (DoM) strategy.[5][6] This approach utilizes the existing C3 and C5 substituents to precisely direct a strong base to deprotonate the C4 position, creating a nucleophilic organolithium species that can be trapped with an iodine electrophile. This guide provides the detailed causality and methodology for this advanced synthetic approach.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages: (1) Acetal protection of the starting aldehyde, and (2) Directed ortho-Metalation followed by iodination.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 3-(Dimethoxymethyl)-5-methoxypyridine (Acetal Intermediate)

Principle and Rationale

The aldehyde group in the starting material is incompatible with the strongly nucleophilic and basic n-butyllithium reagent that will be used in the subsequent step. The organolithium would readily attack the carbonyl carbon. Therefore, the aldehyde must be "protected" in a less reactive form. An acetal is an ideal protecting group as it is stable under the strongly basic conditions of the DoM reaction but can be easily removed later under mild acidic conditions if desired.[7][8] We form the dimethoxy acetal using trimethyl orthoformate as both a reagent and a water scavenger, with a catalytic amount of acid in methanol.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| 3-Formyl-5-methoxypyridine | ≥97% | Frontier Sci. | 113118-83-5 | Starting material[9] |

| Methanol (MeOH), Anhydrous | ≥99.8% | Sigma-Aldrich | 67-56-1 | Use dry solvent. |

| Trimethyl orthoformate | ≥99% | Sigma-Aldrich | 149-73-5 | Reagent and dehydrating agent. |

| p-Toluenesulfonic acid monohydrate | ≥98.5% | Sigma-Aldrich | 6192-52-5 | Acid catalyst. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | 144-55-8 | For aqueous workup. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | 7487-88-9 | Drying agent. |

Experimental Protocol

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Formyl-5-methoxypyridine (5.0 g, 32.6 mmol).

-

Add anhydrous methanol (100 mL) and trimethyl orthoformate (7.1 mL, 65.2 mmol, 2.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 310 mg, 1.63 mmol, 0.05 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~50 mL) until the solution is neutral or slightly basic.

-

Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, 3-(Dimethoxymethyl)-5-methoxypyridine, is often sufficiently pure for the next step. If necessary, purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The pure product should be a clear oil.

Part 2: Synthesis of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

Principle and Rationale

This step is the core of the synthesis, relying on Directed ortho-Metalation (DoM). The methoxy group at C5 and the dimethoxymethyl group at C3 are both ortho-directing groups.[5] They work cooperatively to direct the strong base, n-butyllithium (n-BuLi), to abstract the most acidic proton on the ring, which is at the C4 position situated between them. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial; it chelates the lithium ion, breaking down the oligomeric aggregates of n-BuLi in solution and increasing its basicity and reactivity.[10][11] This generates a transient pyridyl-lithium species at C4. This powerful nucleophile is then "quenched" by adding a solution of molecular iodine (I₂), which acts as an electrophile to deliver the iodine atom to the C4 position with high regioselectivity.

Critical Safety Precautions

-

n-Butyllithium (n-BuLi): n-BuLi solutions are pyrophoric and will ignite spontaneously on contact with air.[12][13] They also react violently with water.[14] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and syringe techniques.[15] Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves, is mandatory.[16] Keep a Class D fire extinguisher (for combustible metals) or dry sand nearby.

-

Iodine (I₂): Iodine is corrosive and can cause severe burns. It is also toxic upon inhalation. Handle in a well-ventilated fume hood.

-

Low Temperatures: The reaction is run at -78 °C. Use a dry ice/acetone or isopropyl alcohol bath. Handle with cryogenic gloves to prevent frostbite.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| 3-(Dimethoxymethyl)-5-methoxypyridine | From Part 1 | - | 1087659-15-1 | Must be anhydrous. |

| Tetrahydrofuran (THF), Anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 | Use freshly distilled or from a solvent purification system. |

| n-Butyllithium (n-BuLi) | 2.5 M solution in hexanes | Sigma-Aldrich | 109-72-8 | PYROPHORIC . Titrate before use for accurate molarity. |

| TMEDA (N,N,N',N'-tetramethylethylenediamine) | ≥99.5%, redistilled | Sigma-Aldrich | 110-18-9 | Distill from CaH₂ and store over molecular sieves. |

| Iodine (I₂) | ≥99.8%, resublimed | Sigma-Aldrich | 7553-56-2 | Corrosive solid. |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | Fisher Scientific | 7772-98-7 | For aqueous workup to quench excess iodine. |

| Diethyl Ether (Et₂O) | ACS Grade | VWR | 60-29-7 | Extraction solvent. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | VWR | 7487-88-9 | Drying agent. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the DoM/Iodination reaction.

Experimental Protocol

-

Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-

In the flask, dissolve 3-(Dimethoxymethyl)-5-methoxypyridine (4.0 g, 21.8 mmol) and TMEDA (3.6 mL, 24.0 mmol, 1.1 eq) in anhydrous THF (80 mL).

-